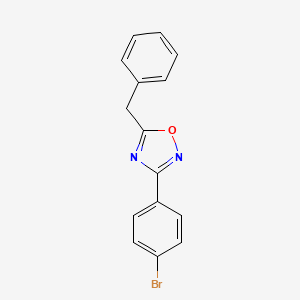

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMKORRYZIXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395368 | |

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864836-24-8 | |

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

Authored by a Senior Application Scientist

The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry and drug development.[1][2] Its value lies in its function as a bioisostere for amide and ester functionalities.[1][3][4] This structural mimicry allows for the enhancement of key pharmacological properties, such as metabolic stability, cell permeability, and oral bioavailability, by replacing more labile ester or amide groups without sacrificing the necessary molecular interactions with biological targets. The inherent stability of the oxadiazole ring to hydrolysis and enzymatic degradation makes it a privileged scaffold in modern drug design.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis of a specific, disubstituted derivative, This compound . We will delve into the causal chemistry behind each step, offering not just a protocol but a strategic framework for synthesis, optimization, and troubleshooting. The overall synthetic strategy is a robust two-step process, beginning with the preparation of a key amidoxime intermediate, followed by its condensation and cyclization with a carboxylic acid.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the amidoxime precursor and the subsequent construction of the oxadiazole ring. This modular approach allows for purification and characterization at the intermediate stage, ensuring high-quality material for the final, critical cyclization step.

Sources

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

For inquiries regarding this document, please contact the Senior Application Scientist.

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound. This molecule is a member of the 1,2,4-oxadiazole class of five-membered heterocycles, which are of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring serves as a crucial bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic profiles.[1][2] This document details the most probable synthetic routes, predicted spectroscopic and physicochemical properties, and the characteristic reactivity of the oxadiazole core, including its susceptibility to rearrangement reactions. The insights provided herein are intended to support researchers, scientists, and drug development professionals in the rational design and application of novel therapeutics based on this promising scaffold.

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[3] Among the four possible isomers, the 1,2,4-oxadiazole ring has emerged as a privileged structure in medicinal chemistry.[4] Its significance stems from its role as a bioisosteric replacement for metabolically labile ester and amide groups, a strategy that can improve the drug-like properties of a lead compound.[5] The stability of the 1,2,4-oxadiazole ring to hydrolysis, compared to esters, makes it an attractive scaffold for developing more robust therapeutic agents.[1][2]

The specific compound, this compound, combines this valuable heterocyclic core with two key substituents:

-

3-(4-bromophenyl) group: The presence of a halogenated phenyl ring is a common feature in many pharmacologically active molecules, often contributing to binding affinity through halogen bonding and influencing pharmacokinetic properties.

-

5-Benzyl group: This substituent provides a flexible, lipophilic component that can interact with hydrophobic pockets in biological targets.

This guide will elucidate the core chemical characteristics of this molecule, providing a foundational understanding for its further development and application.

Synthesis and Structural Elucidation

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common and versatile method being the condensation and cyclization of an amidoxime with a carboxylic acid derivative.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 4-bromobenzamidoxime and an activated form of phenylacetic acid as the key starting materials. This approach is the most widely applied for generating this class of heterocycles.[6]

Sources

- 1. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

This technical guide provides a comprehensive overview of the spectroscopic signature of the novel heterocyclic compound, 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the identification and characterization of this compound.

Introduction

This compound is a member of the oxadiazole family, a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The unique arrangement of oxygen and nitrogen atoms in the oxadiazole ring imparts a stable, planar structure that can act as a bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates. The presence of the benzyl and 4-bromophenyl substituents introduces specific electronic and steric features that are crucial for molecular recognition and biological activity. Accurate and unambiguous characterization of this molecule is paramount for its advancement in any research or development pipeline. This guide provides the foundational spectroscopic data and interpretive logic to ensure the identity and purity of this compound.

Predicted Spectroscopic Data

Due to the novel nature of this compound, the following spectroscopic data are predicted based on the analysis of structurally related compounds and foundational principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data provide a detailed map of the hydrogen and carbon framework of the molecule.

The proton NMR spectrum is expected to show distinct signals for the benzyl and 4-bromophenyl moieties. The chemical shifts are predicted for a standard deuterated chloroform (CDCl₃) solvent.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Benzyl -CH₂- | ~4.2 | Singlet (s) | 2H |

| Benzyl-H (ortho) | ~7.3-7.4 | Multiplet (m) | 2H |

| Benzyl-H (meta, para) | ~7.2-7.3 | Multiplet (m) | 3H |

| Bromophenyl-H (ortho to oxadiazole) | ~7.9-8.0 | Doublet (d) | 2H |

| Bromophenyl-H (meta to oxadiazole) | ~7.6-7.7 | Doublet (d) | 2H |

The singlet at approximately 4.2 ppm is characteristic of the methylene protons of the benzyl group. The aromatic protons of the benzyl group are expected to appear as a multiplet between 7.2 and 7.4 ppm. The protons on the 4-bromophenyl ring will likely appear as two distinct doublets due to the symmetry of the para-substitution, with the protons ortho to the oxadiazole ring being more deshielded and appearing further downfield.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Benzyl -CH₂- | ~32-35 |

| Benzyl C (quaternary) | ~135-137 |

| Benzyl C (aromatic CH) | ~127-130 |

| Bromophenyl C (quaternary, C-Br) | ~125-128 |

| Bromophenyl C (aromatic CH) | ~128-133 |

| Bromophenyl C (quaternary, C-oxadiazole) | ~123-126 |

| Oxadiazole C-3 | ~168-170 |

| Oxadiazole C-5 | ~175-178 |

The two carbons of the 1,2,4-oxadiazole ring are expected to have the largest chemical shifts due to the influence of the electronegative oxygen and nitrogen atoms. The benzyl methylene carbon will be found in the aliphatic region, while the remaining aromatic carbons will populate the region between approximately 123 and 137 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

-

Molecular Formula: C₁₅H₁₁BrN₂O

-

Exact Mass: 314.0058

-

[M+H]⁺: 315.0136

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the benzylic position, leading to the formation of a stable tropylium cation (m/z 91) and a bromophenyl-oxadiazole radical cation. Another likely fragmentation would involve the cleavage of the oxadiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum will show characteristic absorption bands for the aromatic rings and the oxadiazole moiety.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000-3100 | Medium |

| C=C Aromatic stretch | 1450-1600 | Medium-Strong |

| C=N Oxadiazole stretch | 1580-1620 | Medium-Strong |

| C-O-C Oxadiazole stretch | 1000-1100 | Strong |

| C-Br stretch | 500-600 | Medium |

The spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of sharp bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic C=C stretching. The C=N and C-O-C stretching vibrations of the oxadiazole ring are also expected to be prominent.[2]

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for Infrared Spectroscopy data acquisition.

Conclusion

The predicted spectroscopic data and outlined protocols in this guide provide a comprehensive framework for the characterization of this compound. By understanding the expected NMR, MS, and IR signatures, researchers can confidently identify this compound, assess its purity, and proceed with further investigations into its chemical and biological properties. The synthesis and experimental verification of this data are encouraged to further solidify our understanding of this promising molecular scaffold.

References

- Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.

- Beilstein Journals. (n.d.). Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa.

- Index Copernicus. (2015, February 10). 2-(Aralkylated/Arylated/Arenylatedthio) 5-Benzyl-1, 3, 4-Oxadiazoles.

- Zora.uzh.ch. (2023, July 5). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- National Institutes of Health. (n.d.). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents.

- National Institutes of Health. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.

- Pak. J. Pharm. Sci. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide.

- Sharma, P., & Kumar, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Beilstein Journals. (2017). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 13, 2235–2243.

- Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314.

- National Center for Biotechnology Information. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 19(11), 17571–17582.

- He, D.-H., Zhu, Y.-C., et al. (2011). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]-1,3,4-oxadiazoles.

- ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- Farmacia Journal. (n.d.). SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL)sulfonyl]phenyl.

- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276.

- MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.

- SpectraBase. (n.d.). 5-(Azidomethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole.

Sources

Biological Activity of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole: A Framework for Investigation

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and its unique bioisosteric properties.[1] Derivatives of this core structure have demonstrated significant therapeutic potential, exhibiting anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[2][3] This guide focuses on a specific, targeted derivative: 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole . While direct studies on this exact molecule are nascent, this document synthesizes the extensive body of research on structurally related analogues to construct a robust investigative framework. We will dissect its molecular architecture, postulate its most probable biological activities based on established structure-activity relationships (SAR), and provide detailed experimental workflows for its evaluation as a potential therapeutic agent, with a primary focus on its anticancer properties.

The 1,2,4-Oxadiazole Core: A Versatile Scaffold in Drug Discovery

The 1,2,4-oxadiazole moiety is a cornerstone of modern medicinal chemistry. Its planar, aromatic structure and ability to participate in hydrogen bonding make it an effective bioisosteric replacement for amide and ester functional groups, often improving metabolic stability and pharmacokinetic profiles.[1][4] The true power of this scaffold lies in its synthetic tractability and the profound impact of substitutions at the C3 and C5 positions. By modifying the aryl groups at these locations, chemists can fine-tune the molecule's electronic and steric properties to optimize interactions with specific biological targets.[5] The literature is replete with examples of 3,5-disubstituted 1,2,4-oxadiazoles demonstrating potent and selective biological effects, making this class of compounds a fertile ground for the discovery of novel therapeutics.[1][6]

Molecular Profile and Rationale for Investigation

The structure of This compound combines several features that suggest significant biological potential.

-

3-(4-bromophenyl) Group: The presence of a halogen, specifically bromine, on a phenyl ring is a common feature in potent enzyme inhibitors and anticancer agents.[7][8] This group can enhance binding affinity through halogen bonding and alter the molecule's overall lipophilicity, impacting cell permeability and target engagement.

-

5-Benzyl Group: The benzyl substituent at the C5 position provides a flexible, lipophilic moiety that can explore hydrophobic pockets within a target protein's binding site.

-

1,2,4-Oxadiazole Core: As the central linker, it provides a stable, rigid platform that correctly orients the two key substituents for optimal interaction with a biological target.

Based on these structural motifs and extensive data from related analogues, the primary hypothesized biological activity for this compound is anticancer , with a secondary potential for anti-inflammatory effects.

Primary Hypothesized Activity: Anticancer Potential

The most consistently and potently reported activity for 3,5-diaryl-1,2,4-oxadiazoles is anticancer efficacy.[1][6][9] Numerous derivatives have shown cytotoxicity against a broad panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), prostate (DU-145), and colon (HCT-116) cancers.[1][2]

Potential Mechanisms of Action

Research into analogous compounds points toward several potential mechanisms by which this compound may exert its anticancer effects.

-

Induction of Apoptosis and Cell Cycle Arrest: A hallmark of many successful chemotherapeutic agents is the ability to induce programmed cell death, or apoptosis. Structurally similar 1,2,4-oxadiazoles have been shown to cause cell cycle arrest, often in the G0/G1 or G1 phase, preventing cancer cell proliferation and subsequently triggering the apoptotic cascade.[10][11] This is a prime avenue for investigation.

Caption: Hypothesized mechanism of apoptosis induction.

-

Enzyme Inhibition: The 1,2,4-oxadiazole scaffold has been successfully employed to target specific enzymes crucial for tumor growth and survival. Key examples include:

-

Histone Deacetylase (HDAC) Inhibition: Certain derivatives function as HDAC inhibitors, leading to changes in gene expression that promote cell differentiation and apoptosis.[1][6]

-

Carbonic Anhydrase (CA) Inhibition: Specific sulfonamide-bearing oxadiazoles have shown selective inhibition of tumor-associated CA isoforms like CAIX, which are involved in regulating pH and promoting tumor survival in hypoxic environments.[3]

-

TIP47 Inhibition: One highly active 1,2,4-oxadiazole was found to target TIP47, an insulin-like growth factor II (IGF-II) receptor binding protein, thereby inducing apoptosis.[11]

-

Proposed In Vitro Evaluation Workflow

To validate the anticancer potential, a systematic, multi-stage approach is required. The initial and most critical step is to determine the compound's cytotoxic profile across a panel of clinically relevant cancer cell lines.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard, reliable method for assessing cell viability and determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[2][12]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, DU-145) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Etoposide or Doxorubicin).

-

Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile

Quantitative results should be summarized in a clear, tabular format for comparative analysis.

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| DU-145 | Prostate Carcinoma | [Experimental Value] |

| HCT-116 | Colorectal Carcinoma | [Experimental Value] |

| Etoposide | (Positive Control) | [Reference Value] |

Secondary Hypothesized Activity: Anti-inflammatory Effects

The 1,3,4-oxadiazole scaffold (a related isomer) is well-documented for its anti-inflammatory properties, and several studies have specifically highlighted the efficacy of derivatives containing a bromophenyl moiety.[7][8][13] These compounds often exhibit anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in preclinical models.[8]

Proposed In Vitro Evaluation Protocol: Albumin Denaturation Assay

Protein denaturation is a well-established cause of inflammation. This assay provides a simple and effective in vitro method to screen for anti-inflammatory activity by assessing a compound's ability to inhibit heat-induced protein denaturation.[14][15]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.45 mL of 5% w/v aqueous bovine serum albumin (BSA) and 0.05 mL of the test compound (this compound, dissolved in DMSO and diluted with distilled water to various concentrations, e.g., 50-500 µg/mL).

-

Controls: Prepare a standard control using Diclofenac sodium instead of the test compound. A product control (compound without BSA) and a negative control (distilled water instead of the compound) should also be included.

-

pH Adjustment: Adjust the pH of all solutions to 6.3 using 1 N HCl.

-

Incubation and Denaturation: Incubate the solutions at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.

-

Data Acquisition: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Directions

The structural architecture of This compound strongly suggests its potential as a novel bioactive agent, particularly in the field of oncology. The combination of a proven heterocyclic scaffold with substituents known to confer potent activity makes this compound a high-priority candidate for synthesis and biological evaluation.

The immediate next steps should follow the proposed workflows: synthesis and purification, followed by comprehensive in vitro cytotoxicity screening. Should promising IC₅₀ values be obtained, further investigation into the mechanism of action—including cell cycle analysis by flow cytometry and apoptosis assays—is warranted. Subsequent exploration of its anti-inflammatory properties would provide a more complete biological profile. Positive in vitro results would form a solid foundation for advancing the compound into preclinical in vivo models.

References

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

- Kumar, A., & Bhatia, R. (2022).

- Sabatino, P., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4936. [Link]

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025).

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025).

- Gasparri, F., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 273-280. [Link]

- Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5639. [Link]

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]

- Russo, A., et al. (2017). New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. Marine Drugs, 15(1), 19. [Link]

- 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one: Synthesis, characterization, DFT study and antimicrobial activity. (n.d.).

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Semantic Scholar. [Link]

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (2009). R Discovery. [Link]

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (n.d.).

- Koralegedara, N., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. [Link]

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Semantic Scholar. [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).

- Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Deri. (2016). Semantic Scholar. [Link]

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI. [Link]

- A Facile Microwave Assisted Synthesis, Characterization and Antibacterial Activity of 5-Phenyl-1,3,4-Oxadiazole Derivatives for Chemotherapeutic Use. (2014). Synergy Publishers. [Link]

- Synthesis of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N- (arylated/arenylated) acetamides as antibacterial and acetyl cholinesterase inhibitors. (n.d.). Semantic Scholar. [Link]

- Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. (n.d.).

- 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (n.d.).

- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[2][3][9] OXADIAZOLES AS S1P1 AGONISTS. (n.d.). TSI Journals. [Link]

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Chulalongkorn University Digital Collections. [Link]

- Jin, L., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(12), 4104-4111. [Link]

- Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry. [Link]

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023).

- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. [Link]

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2025).

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole: A Technical Guide for Preclinical Oncology Research

Abstract

The 1,2,4-oxadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, prized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including significant anticancer potential.[2][3] This technical guide outlines a comprehensive in vitro strategy for the preclinical evaluation of a novel derivative, 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole . Drawing upon the known biological activities of structurally related compounds, which have demonstrated efficacy against various cancer cell lines and molecular targets like Epidermal Growth Factor Receptor (EGFR), this document provides a logical, multi-tiered experimental workflow.[4][5] We present a series of detailed, field-proven protocols—from initial cytotoxicity screening to mechanistic investigation—designed to rigorously assess the compound's therapeutic potential as an anticancer agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of new oncology drug candidates.

Introduction: The Scientific Rationale

The 1,2,4-oxadiazole ring system is a cornerstone of many biologically active molecules due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding with biomacromolecules.[1][6] Derivatives have shown promise in targeting a wide array of diseases, with oncology being a particularly fruitful area of investigation.[2] Compounds incorporating benzyl and halogenated phenyl groups, similar to the structure of this compound, have exhibited potent cytotoxic effects against human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and hepatocellular carcinoma (HepG2).[2][4]

The presence of the 4-bromophenyl moiety is significant; halogenated substituents can modulate the electronic properties of the molecule and enhance binding affinity to target proteins. Furthermore, the benzyl group provides a lipophilic character that can influence cell permeability. Given that many 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been identified as inhibitors of critical cancer-related kinases such as EGFR, a primary hypothesis is that this compound may exert its anticancer effects through the modulation of such signaling pathways.[4][5]

This guide, therefore, proposes a systematic in vitro evaluation pipeline to first establish the compound's cytotoxic profile and then to elucidate its underlying mechanism of action.

Proposed Investigational Workflow

A tiered approach is essential for the efficient and logical characterization of a novel compound. The workflow is designed to move from broad phenotypic screening to more focused mechanistic studies.

Caption: Proposed In Vitro Investigational Workflow.

Phase 1: Cytotoxicity and Selectivity Profiling

The initial step is to determine the compound's ability to inhibit the growth of cancer cells and to assess its selectivity against non-cancerous cells.

Sulforhodamine B (SRB) Assay for Cell Viability

Causality: The SRB assay is a robust and reproducible colorimetric method that measures cellular protein content, providing a reliable estimation of cell density.[7][8] It is less susceptible to interference from compounds than tetrazolium-based assays (e.g., MTT) and is the preferred method for large-scale screening.[7] This assay will establish the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Experimental Protocol:

-

Cell Seeding: Plate cells from a panel of cancer lines (e.g., MCF-7, A549, HepG2) and a non-tumorigenic cell line (e.g., MCF-10A) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[2]

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

Cell Fixation: Gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[9]

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry completely.[9]

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air-dry.[9]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.[9]

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Cell Line | Type | IC50 (µM) of this compound | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 5.2 | Hypothetical Value: 9.6 |

| A549 | Lung Carcinoma | Hypothetical Value: 3.8 | Hypothetical Value: 13.2 |

| HepG2 | Hepatocellular Carcinoma | Hypothetical Value: 7.1 | Hypothetical Value: 7.0 |

| MCF-10A | Non-tumorigenic Breast | Hypothetical Value: 50.1 | N/A |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Phase 2: Elucidation of Cellular Effects

Upon confirmation of potent and selective cytotoxic activity, the next phase investigates the cellular processes affected by the compound.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Causality: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Flow cytometry with PI staining quantitatively measures cellular DNA content, allowing for the determination of the cell population's distribution across these phases.[1][10]

Experimental Protocol:

-

Cell Treatment: Seed a sensitive cancer cell line (e.g., A549) in 6-well plates. Treat the cells with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[10]

-

Staining: Pellet the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (0.1 mg/mL) in PBS.[11]

-

Incubation: Incubate the cells in the dark for 30-40 minutes at 37°C.[11]

-

Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission around 600 nm.[10]

-

Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Induction via Annexin V-FITC/PI Staining

Causality: A desired outcome for an anticancer drug is the induction of programmed cell death, or apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[12][13] Co-staining with PI, which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Experimental Protocol:

-

Cell Treatment: Treat cells as described for the cell cycle analysis (Section 4.1) for 24 or 48 hours.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

-

Resuspension: Centrifuge and resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Data Acquisition: Analyze the samples immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Anti-Metastatic Potential: Wound Healing & Transwell Migration Assays

Causality: Cell migration is a critical process in cancer metastasis. The wound healing (or scratch) assay is a simple and effective method to assess collective cell migration.[16][17] The Transwell assay provides a more quantitative measure of individual cell migration towards a chemoattractant.[18] Evaluating the compound's effect on these processes provides insight into its potential anti-metastatic properties.

Experimental Protocol (Wound Healing Assay):

-

Monolayer Culture: Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" in the cell monolayer.[17]

-

Washing & Treatment: Wash the wells with PBS to remove dislodged cells. Replace with fresh medium containing sub-toxic concentrations of the test compound (e.g., 0.25x and 0.5x IC50) to minimize confounding effects from cytotoxicity.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.[17]

-

Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure relative to the initial area.

Phase 3: Mechanistic Investigation

Based on the cellular effects observed and the known targets of similar oxadiazole compounds, this phase aims to identify the molecular pathways modulated by the compound.

Western Blot Analysis of the EGFR Signaling Pathway

Causality: The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in many cancers.[4][19] Western blotting allows for the detection and quantification of key proteins in this pathway, including total EGFR and its activated (phosphorylated) form (p-EGFR), as well as downstream effectors like Akt and ERK. A change in the phosphorylation status of these proteins following compound treatment provides strong evidence of pathway modulation.[19]

Caption: Postulated EGFR Signaling Pathway Inhibition.

Experimental Protocol:

-

Cell Lysis: Treat a sensitive cancer cell line with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). For pathway activation, serum-starve cells and then stimulate with EGF (e.g., 100 ng/mL) with or without pre-treatment with the compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an ECL substrate and an imaging system.[19]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

In Vitro EGFR Kinase Assay

Causality: To confirm if the compound directly inhibits the enzymatic activity of EGFR, a cell-free biochemical assay is necessary. This assay uses recombinant EGFR kinase domain and measures its ability to phosphorylate a substrate in the presence of ATP.[5][20] A reduction in signal indicates direct inhibition.

Experimental Protocol (Luminescent Kinase Assay Format):

-

Reagent Preparation: Prepare serial dilutions of this compound. Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.[5]

-

Assay Setup: In a 96-well white plate, add the test compound dilutions. Prepare a master mix containing ATP and the substrate.

-

Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to each well. Incubate at room temperature for 60 minutes.[20]

-

ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a reagent system (like ADP-Glo™) that first depletes remaining ATP, then converts ADP back to ATP, which is used to generate a luminescent signal via a luciferase reaction.[5][20]

-

Data Acquisition: Read the luminescence using a plate reader.

-

Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value for direct kinase inhibition.

Conclusion and Future Directions

This technical guide details a rigorous, structured approach for the in vitro evaluation of this compound. The proposed workflow, progressing from broad phenotypic screening to specific mechanistic studies, provides a comprehensive framework for characterizing its potential as an anticancer agent. The data generated from these experiments will establish the compound's potency, selectivity, and cellular effects, and will critically assess its hypothesized mechanism of action as an EGFR pathway inhibitor. Positive and compelling results from this in vitro cascade would provide a strong rationale for advancing the compound into more complex cell culture models (e.g., 3D spheroids) and subsequent in vivo animal studies to evaluate its efficacy and safety in a physiological context.

References

- BenchChem. (2025). The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Key Molecular Targets.

- BenchChem. (2025).

- Moodle@Units. (n.d.).

- Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5003. [Link]

- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.

- Labstep. (2025). How to do Wound Healing (Scratch)

- ResearchGate. (n.d.).

- El-Naggar, M., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 13(45), 31631-31652. [Link]

- Rostom, S. A., et al. (2011). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Archiv der Pharmazie, 344(10), 663-672. [Link]

- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.

- Bioscience Reports. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]

- Protocols.io. (2023). SRB assay for measuring target cell killing.

- Benchchem. (n.d.). 5-Benzyl-3-bromo-1,2,4-oxadiazole.

- BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.

- BenchChem. (2025).

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.

- Taylor and Francis Online. (2022).

- University of Rochester Medical Center. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining.

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Abcam. (n.d.). Wound healing assay.

- University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.

- Sigma-Aldrich. (n.d.).

- PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Promega Corpor

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Video: Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing [jove.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. docs.research.missouri.edu [docs.research.missouri.edu]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. static.igem.org [static.igem.org]

- 16. moodle2.units.it [moodle2.units.it]

- 17. clyte.tech [clyte.tech]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. promega.com [promega.com]

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole mechanism of action

An In-Depth Technical Guide to the Postulated Mechanism of Action of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its favorable metabolic stability and its role as a bioisostere for ester and amide groups.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] This guide focuses on this compound, a specific derivative whose mechanism of action has not been explicitly detailed in the public domain. By synthesizing data from structurally analogous compounds, this document, authored from the perspective of a Senior Application Scientist, elucidates the most probable mechanisms of action, provides robust experimental protocols for their validation, and outlines future research directions. We postulate that the primary mechanism for this compound is the inhibition of protein kinases, particularly those involved in oncogenic signaling, with secondary potential in the modulation of cholinesterases relevant to neurodegenerative diseases.

Molecular Architecture: Deconstructing this compound

The therapeutic potential of a molecule is intrinsically linked to its structure. The title compound possesses three key features that likely dictate its biological activity:

-

The 1,2,4-Oxadiazole Core : This five-membered heterocycle is the foundational scaffold. Its rigid structure and electron distribution make it an excellent platform for orienting substituents to interact with biological targets. It is known to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.[1][2]

-

The 3-(4-bromophenyl) Moiety : The phenyl group at position 3 is a common feature in bioactive oxadiazoles. The bromine atom at the para position is of particular significance. As a halogen, it can form halogen bonds, which are increasingly recognized as critical for high-affinity ligand-protein interactions. Furthermore, this bromine atom serves as a versatile synthetic handle for creating derivative libraries through cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.[6]

-

The 5-Benzyl Group : The benzyl substituent provides a critical hydrophobic element, which can engage with hydrophobic pockets within a target protein's active site. The flexibility of the methylene linker allows the phenyl ring to adopt an optimal conformation for binding. The presence of a benzyl group has been associated with potent activity in various oxadiazole-based enzyme inhibitors.[3][7]

Primary Postulated Mechanism: Inhibition of Protein Kinases in Oncogenic Pathways

A substantial body of evidence points toward kinase inhibition as a predominant mechanism for anticancer 1,2,4-oxadiazole derivatives.[1][3][8] Kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[8][9]

The EGFR Signaling Cascade: A Prime Target

The EGFR signaling pathway is a well-validated target in oncology. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell growth and division. Small molecule inhibitors typically function by competing with ATP for binding in the kinase domain, thereby preventing phosphorylation and shutting down the signaling cascade.

Caption: Postulated inhibition of the EGFR signaling pathway.

Hypothetical Binding Interactions within the Kinase Domain

Based on known kinase inhibitor binding modes, we propose that this compound binds to the ATP-binding pocket of EGFR. The oxadiazole nitrogen atoms could act as hydrogen bond acceptors, interacting with the hinge region of the kinase (e.g., Met793), a critical interaction for many EGFR inhibitors. The benzyl and bromophenyl groups would occupy adjacent hydrophobic pockets, with the bromine atom potentially forming a halogen bond with a backbone carbonyl oxygen to enhance binding affinity.

Caption: Hypothetical binding mode within a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate this hypothesis, a direct enzymatic assay is required. The following protocol describes a standard luminescence-based assay to determine the compound's inhibitory potency (IC₅₀).

Objective: To quantify the inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine Triphosphate)

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well white assay plates

-

Multimode plate reader

Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.

-

Reaction Setup: To each well of a 384-well plate, add:

-

5 µL of kinase assay buffer.

-

2.5 µL of test compound or control (DMSO for no inhibition, Staurosporine for positive control).

-

2.5 µL of EGFR enzyme and substrate mix.

-

-

Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Workflow for an in vitro luminescence kinase assay.

Alternative Mechanisms and Broader Therapeutic Potential

While kinase inhibition is a strong primary hypothesis, the versatility of the oxadiazole scaffold suggests other potential mechanisms.

Cholinesterase Inhibition

Numerous studies have identified 1,2,4-oxadiazole derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for degrading the neurotransmitter acetylcholine.[7][10][11][12] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The structural features of this compound are consistent with those of known cholinesterase inhibitors, which often possess aromatic rings that can engage in π-π stacking interactions within the enzyme's active site gorge.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ of the test compound against AChE.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound and Galantamine (positive control)

-

96-well clear microplates

-

Microplate reader

Methodology:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

20 µL of test compound solution at various concentrations.

-

20 µL of AChE solution.

-

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of the substrate (ATCI) solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition and calculate the IC₅₀ value by plotting percent inhibition versus compound concentration.

Data Synthesis and Interpretation

Quantitative data from the proposed assays should be systematically organized to facilitate SAR analysis and comparison with reference compounds.

| Target Enzyme | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Control Compound |

| EGFR Kinase | [Experimental Value] | 0.05 | Staurosporine |

| Acetylcholinesterase | [Experimental Value] | 0.5 | Galantamine |

| Butyrylcholinesterase | [Experimental Value] | 5.0 | Rivastigmine |

Conclusion and Future Directions

Based on extensive analysis of structurally related compounds, This compound is postulated to function primarily as an inhibitor of protein kinases , such as EGFR, making it a promising candidate for further investigation in oncology. A secondary, but plausible, mechanism is the inhibition of cholinesterases , suggesting potential applications in neurodegenerative disorders.

The immediate path forward requires executing the detailed experimental protocols within this guide to confirm these hypotheses and quantify the compound's potency. Subsequent steps should include:

-

Cell-Based Assays: Validating the mechanism in a cellular context, for example, by using Western blotting to measure the phosphorylation status of EGFR and its downstream targets (e.g., ERK, AKT) in cancer cell lines treated with the compound.

-

Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile, which is crucial for predicting potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs, particularly by modifying the substituents at the 3- and 5-positions, to develop more potent and selective inhibitors.

This guide provides a foundational framework for unlocking the therapeutic potential of this compound, bridging the gap between its chemical structure and its biological function.

References

- Nazari, M., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 115, 105234. [Link]

- Abdel-Maksoud, M. S., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(11), e2300345. [Link]

- Bukhari, A., et al. (2023). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Frontiers in Chemistry, 11, 1243542. [Link]

- Bohrium. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Bohrium. [Link]

- Rehman, A., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(2), 523-531. [Link]

- Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]

- Rehman, A., et al. (2018). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. Letters in Drug Design & Discovery, 15(11), 1162-1172. [Link]

- Ahsan, M. J., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Molecules, 26(21), 6333. [Link]

- Ezzat, M. H., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

- Sharma, A., et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Current Drug Targets. [Link]

- S-J. Park, et al. (2018).

- Springer Professional. (2018). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. Springer. [Link]

- International Journal of Pharmaceutical Research and Applications. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. IJPRA. [Link]

- Ezzat, M. H., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC. [Link]

- Kumar, S., et al. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. European Journal of Medicinal Chemistry, 44(5), 1993-1998. [Link]

- Gaba, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434. [Link]

- Chauhan, B., et al. (2022). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. ACS Omega, 7(50), 46830–46845. [Link]

- Saczewski, J., & Wasilewska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 698. [Link]

- Ayoup, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389146. [Link]

- ResearchGate. (2017). Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors.

- Naseem, S., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(8), 1501-1512. [Link]

- Kim, J., et al. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. International Journal of Molecular Sciences, 22(3), 1285. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole, a five-membered heterocycle, has traversed a remarkable path from an obscure chemical entity to a cornerstone in contemporary medicinal chemistry. Initially synthesized in the late 19th century, its unique physicochemical properties and bioisosteric relationship with amide and ester functionalities were not fully appreciated until much later. This guide provides a comprehensive exploration of the discovery and historical evolution of 1,2,4-oxadiazole derivatives. We will delve into the foundational synthetic methodologies, tracing their progression from classical, often arduous procedures to the sophisticated, high-yield protocols of today. Furthermore, this document will illuminate the rationale behind the widespread adoption of the 1,2,4-oxadiazole scaffold in drug discovery, highlighting key therapeutic breakthroughs and commercially successful drugs. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this versatile heterocycle in their own research and development endeavors.

A Historical Perspective: From "Azoxime" to a Pharmaceutical Mainstay

The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[1][2][3] In their seminal research, they reported the first synthesis of this heterocyclic system, which they initially classified as "azoxime" or "furo[ab1]diazole".[1][2] For nearly eight decades following its discovery, the 1,2,4-oxadiazole ring remained a subject of limited academic curiosity. It was not until the mid-20th century that its intriguing photochemical rearrangement properties began to capture the attention of the broader chemical community.[1][2]

The foray of 1,2,4-oxadiazole derivatives into the realm of biological activity commenced in the early 1940s.[1][2] However, it was another two decades before the first commercially successful drug featuring this scaffold, Oxolamine , was introduced to the pharmaceutical market as a cough suppressant.[1][2] This marked a pivotal moment, signaling the therapeutic potential of this once-obscure heterocycle and paving the way for its extensive exploration in medicinal chemistry over the ensuing decades.[2]

The Architectural Blueprint: Foundational Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring has been approached from several angles since its inception. The classical methods, while foundational, often contended with issues of yield, by-product formation, and harsh reaction conditions. Modern advancements have since provided more efficient, versatile, and scalable solutions. The two primary classical strategies are the amidoxime route and the 1,3-dipolar cycloaddition.

The Amidoxime Route: A [4+1] Cycloaddition Approach

Stemming directly from Tiemann and Krüger's original work, this is the most widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[3][4] The strategy involves the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride).[3] In this pathway, the amidoxime contributes four atoms to the final ring, while the carboxylic acid derivative provides the fifth atom.[3][4]

The reaction typically proceeds via an O-acylamidoxime intermediate, which can sometimes be isolated before the final cyclization step.[4] The initial acylation of the amidoxime is followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring.

Caption: The classical amidoxime route to 1,2,4-oxadiazoles.

The 1,3-Dipolar Cycloaddition: A [3+2] Approach

The second major classical route involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][3][4] In this [3+2] cycloaddition, the nitrile oxide provides three atoms, and the nitrile contributes the remaining two to form the heterocyclic ring.[4] While conceptually elegant, this method has historically been less favored due to the often low reactivity of the nitrile's triple bond and the propensity of nitrile oxides to dimerize, leading to the formation of undesired by-products like 1,2,5-oxadiazole-2-oxides (furoxans).[1][5]

Caption: 1,3-Dipolar cycloaddition pathway to 1,2,4-oxadiazoles.

Modern Synthetic Innovations

Recognizing the limitations of classical methods, chemists have developed a host of modern techniques to improve the efficiency, scope, and environmental footprint of 1,2,4-oxadiazole synthesis. These advancements include:

-

One-Pot Procedures: A significant leap forward has been the development of one-pot syntheses that bypass the need to isolate the O-acylamidoxime intermediate.[3][6] For instance, the reaction of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO at room temperature allows for the direct formation of 3,5-disubstituted-1,2,4-oxadiazoles.[1]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters, often leading to shorter reaction times and improved yields.[7]

-

Novel Catalysts and Reagents: The use of catalysts such as TBAF (tetrabutylammonium fluoride) or pyridine can improve the efficacy of the classical amidoxime-acyl chloride reaction.[1] More recently, reagents like the Vilsmeier reagent have been employed to activate carboxylic acids, facilitating a mild and efficient one-pot preparation of 1,2,4-oxadiazoles from nitriles and carboxylic acids.[8]

The 1,2,4-Oxadiazole in Medicinal Chemistry: A Privileged Scaffold

The ascent of the 1,2,4-oxadiazole ring in drug discovery can be attributed to its unique combination of physicochemical and biological properties.[1][7]

Bioisosterism: A Key to Enhanced Drug Properties

One of the most compelling reasons for its widespread use is its role as a bioisostere for ester and amide groups.[7][9][10] This means it can mimic the size, shape, and electronic properties of these common functional groups while offering significant advantages:

-

Metabolic Stability: The 1,2,4-oxadiazole ring is generally resistant to hydrolytic cleavage by esterases and amidases, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.[3][7]

-

Modulation of Physicochemical Properties: The heterocycle can influence properties such as lipophilicity, polarity, and hydrogen bonding capacity, allowing for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Caption: Bioisosteric relationship of 1,2,4-oxadiazole with ester and amide groups.

A Broad Spectrum of Biological Activities

Over the past four decades, 1,2,4-oxadiazole derivatives have been investigated for a vast array of therapeutic applications.[1][2] The scaffold is present in compounds exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and neuroprotective activities, among others.[1][2][10]

Marketed Drugs and Clinical Candidates

The successful translation of 1,2,4-oxadiazole-based research into clinical therapies underscores the scaffold's importance. Several drugs containing this nucleus are commercially available for various indications.[1][2][11]

| Drug Name | Therapeutic Class | Indication |

| Ataluren (Translarna) | Protein restoration therapy | Duchenne muscular dystrophy with nonsense mutation |

| Oxolamine | Cough suppressant | Antitussive |

| Prenoxdiazine | Cough suppressant | Antitussive |

| Butalamine | Vasodilator | Peripheral vasodilator |

| Fasiplon | Anxiolytic | Anxiolytic (non-benzodiazepine) |

| Pleconaril | Antiviral | Antiviral (investigational for enteroviruses) |

| Proxazole | Antispasmodic | Functional gastrointestinal disorders |

Table 1: Commercially available drugs containing the 1,2,4-oxadiazole scaffold.[1][2][11]

Case Study: Ataluren (Translarna) - A Modern Triumph

A prominent example of a modern drug featuring the 1,2,4-oxadiazole core is Ataluren (trade name Translarna).[1] Approved in the European Union, Ataluren is a first-in-class protein restoration therapy for the treatment of Duchenne muscular dystrophy (DMD) resulting from a nonsense mutation.[12][13]

Mechanism of Action: Nonsense mutations introduce a premature stop codon in the mRNA sequence, leading to the production of a truncated, non-functional protein.[12][14] In DMD, this results in the absence of functional dystrophin protein. Ataluren enables the ribosome to read through the premature stop codon, allowing for the synthesis of a full-length, functional protein.[12][13][14] It is believed to interact with the ribosome to reduce the efficiency of termination at the premature stop codon, facilitating the incorporation of a near-cognate tRNA and continuation of translation.[12][14]

The development of Ataluren highlights the power of the 1,2,4-oxadiazole scaffold in creating novel therapeutic agents that address the underlying cause of genetic diseases.[15]

Experimental Protocols: Synthesis of a Representative 3,5-Disubstituted 1,2,4-Oxadiazole

This section provides a generalized, field-proven protocol for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole via the classical amidoxime route, which remains a robust and widely used method.

Objective: To synthesize a 3-Aryl-5-aryl-1,2,4-oxadiazole from a substituted N-hydroxybenzamidine (amidoxime) and a substituted arylcarbonyl chloride.